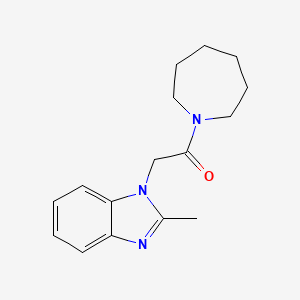
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that has drawn significant attention from researchers due to its potential applications in various fields. The compound is also known as Mexedrone or 4-MMC-methcathinone. It is a synthetic stimulant that belongs to the cathinone class of chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. The increased release of these neurotransmitters leads to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one are similar to other stimulants, such as amphetamines and cocaine. The compound increases heart rate, blood pressure, and body temperature. It also suppresses appetite and causes insomnia. Prolonged use of the compound can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one in lab experiments include its ability to induce specific biochemical and physiological effects. Researchers can use the compound to study the effects of stimulants on the central nervous system and its potential as a therapeutic agent. However, the limitations of using the compound include its potential for abuse and addiction. Additionally, the compound is difficult to synthesize and requires advanced knowledge in organic chemistry.
Direcciones Futuras
There are many future directions for research on 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one. One direction is to study the compound's potential as a therapeutic agent for various neurological disorders, such as depression and attention deficit hyperactivity disorder (ADHD). Another direction is to study the compound's effects on the cardiovascular system and its potential for use in treating cardiovascular diseases. Additionally, researchers can study the compound's potential for abuse and addiction and develop strategies for preventing its misuse.
Métodos De Síntesis
The synthesis method of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is complex and requires advanced knowledge in organic chemistry. The most common method of synthesis involves the reaction of 2-amino-1,3-benzodiazole with pyrrolidine and alpha-bromoacetophenone. The reaction is carried out in the presence of a solvent, such as acetonitrile or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has been used in various scientific research studies. One of the most significant applications of this compound is in the field of pharmacology. Researchers have studied the compound's effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders. Additionally, the compound has been used in studies on drug abuse and addiction.
Propiedades
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-15-12-6-2-3-7-13(12)17(11)10-14(18)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAXWWXAPLOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)


![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)
![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)